molecular formula C7H13FO2 B14744288 Ethyl 2-fluoropentanoate CAS No. 816-26-2

Ethyl 2-fluoropentanoate

Cat. No.: B14744288
CAS No.: 816-26-2
M. Wt: 148.18 g/mol
InChI Key: IVOQOBFDDZDNKA-UHFFFAOYSA-N
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Description

Ethyl 2-fluoropentanoate (CAS 816-26-2) is an aliphatic ester with the molecular formula C₇H₁₃FO₂ and a molecular weight of 148.18 g/mol. It is synthesized via acid-catalyzed esterification of 2-fluoropentanoic acid with ethanol, typically under reflux conditions . The fluorine atom at the β-position distinguishes it from non-fluorinated esters, conferring unique properties such as:

  • Enhanced hydrophobicity due to fluorine's electronegativity and low polarizability.
  • Improved metabolic stability compared to non-fluorinated analogs, making it valuable in pharmaceutical intermediates .
  • Applications in perfumery, flavoring, and as a building block for synthesizing fluorinated compounds in material science and drug discovery .

Properties

CAS No.

816-26-2

Molecular Formula

C7H13FO2

Molecular Weight

148.18 g/mol

IUPAC Name

ethyl 2-fluoropentanoate

InChI

InChI=1S/C7H13FO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5H2,1-2H3

InChI Key

IVOQOBFDDZDNKA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OCC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-fluoropentanoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoropentanoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

2-fluoropentanoic acid+ethanolethyl 2-fluoropentanoate+water\text{2-fluoropentanoic acid} + \text{ethanol} \rightarrow \text{this compound} + \text{water} 2-fluoropentanoic acid+ethanol→ethyl 2-fluoropentanoate+water

This reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of strong acids like sulfuric acid or p-toluenesulfonic acid as catalysts can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluoropentanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2-fluoropentanoic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to 2-fluoropentanol.

    Substitution: The fluorine atom in this compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed:

    Hydrolysis: 2-fluoropentanoic acid and ethanol.

    Reduction: 2-fluoropentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-fluoropentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: Fluorinated esters like this compound are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with improved metabolic stability and bioavailability.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

Ethyl 2-fluoropentanoate can be compared with other similar compounds, such as:

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent and in flavorings.

    Methyl butyrate: Another ester with a fruity odor, used in perfumes and as a flavoring agent.

    Ethyl propanoate: An ester with a similar structure but without the fluorine atom, used in fragrances and as a solvent.

Uniqueness: The presence of the fluorine atom in this compound distinguishes it from these other esters, imparting unique chemical properties such as increased lipophilicity, metabolic stability, and potential biological activity.

Comparison with Similar Compounds

Structural Analogues: Positional Isomers and Chain-Length Variants

Table 1: Comparison of Ethyl 2-Fluoropentanoate with Chain-Length and Positional Isomers

Compound Molecular Formula Key Structural Differences Impact on Properties
Ethyl 3-fluoropentanoate C₇H₁₃FO₂ Fluorine at C3 Altered electronic distribution; may reduce steric hindrance in reactions .
Ethyl 2-fluorohexanoate C₈H₁₅FO₂ Longer carbon chain (C6) Increased lipophilicity and potential for enhanced membrane permeability .
Ethyl 2-fluorobutyrate C₆H₁₁FO₂ Shorter carbon chain (C4) Higher volatility and reduced metabolic stability .

Key Findings :

  • The position of fluorine (C2 vs. C3) influences reactivity in nucleophilic substitution due to steric and electronic effects .
  • Chain length modulates solubility and biological activity; longer chains enhance lipid affinity but may reduce aqueous solubility .

Halogen-Substituted Analogues

Table 2: Comparison with Halogen-Substituted Esters

Compound Molecular Formula Halogen Substituent Key Differences
Ethyl 2-chloropentanoate C₇H₁₃ClO₂ Chlorine at C2 Larger atomic size of Cl increases steric hindrance; weaker C-Cl bond reduces stability compared to C-F .
Ethyl 5,5,5-trifluoropent-2-enoate C₈H₁₁F₃O₂ Trifluoromethyl group at C5; double bond Enhanced electron-withdrawing effects and rigidity due to the double bond; increased metabolic resistance .

Key Findings :

  • Fluorine's small atomic size and strong C-F bond confer greater stability and distinct electronic effects compared to bulkier halogens like chlorine .
  • Trifluoromethyl groups amplify hydrophobicity and metabolic stability but may introduce steric challenges in synthesis .

Functional Group Variants

Table 3: Impact of Additional Functional Groups

Compound Molecular Formula Functional Groups Unique Properties
Ethyl 2-cyano-2-fluoro-3-methylpentanoate C₁₀H₁₅FNO₂ Cyano + Fluoro Dual electron-withdrawing groups enhance reactivity in Michael additions and nucleophilic substitutions .
Ethyl 2-fluoro-4-methyl-3-oxopentanoate C₈H₁₃FO₃ Ketone + Methyl Increased acidity at the α-carbon due to ketone; methyl group adds steric bulk .

Key Findings :

  • Cyano groups introduce polarity and reactivity, expanding utility in multi-step syntheses .
  • Ketone-containing analogs exhibit higher acidity, facilitating deprotonation in base-catalyzed reactions .

Ester Group Variants

Table 4: Comparison of Ester Group Modifications

Compound Molecular Formula Ester Group Key Differences
Mthis compound C₆H₁₁FO₂ Methyl Lower molecular weight reduces boiling point; decreased lipophilicity compared to ethyl ester .
Ethyl 4-fluorobut-2-ynoate C₆H₇FO₂ Triple bond Alkyne group introduces linear rigidity and potential for click chemistry applications .

Key Findings :

  • Methyl esters are more volatile but less suited for prolonged biological activity due to faster hydrolysis .
  • Alkynyl esters enable modular synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

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